molecular formula C11H13NO3 B1442005 Methyl 2-(azetidin-3-yloxy)benzoate CAS No. 1220038-61-8

Methyl 2-(azetidin-3-yloxy)benzoate

Cat. No. B1442005
CAS RN: 1220038-61-8
M. Wt: 207.23 g/mol
InChI Key: KSWYRQHRHXSXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidines, the group to which AZB belongs, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A sequence of novel 2- (4-benzoyl-2-methyl-phenoxy)-N- (3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .


Molecular Structure Analysis

The molecular formula of Methyl 2-(azetidin-3-yloxy)benzoate is C11H13NO3 . Its molecular weight is 207.23 g/mol .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

In organic chemistry, “Methyl 2-(azetidin-3-yloxy)benzoate” is utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are obtained through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . Such compounds have potential applications in drug development due to their biological activities.

Medicinal Chemistry: Peptidomimetic and Nucleic Acid Chemistry

The compound serves as a building block in medicinal chemistry, particularly as amino acid surrogates in peptidomimetic and nucleic acid chemistry. Its role in the synthesis of functionally decorated heterocyclic compounds is significant, as these compounds can be used to create novel hybrid pharmacophores with enhanced medicinal properties .

Catalytic Processes

“Methyl 2-(azetidin-3-yloxy)benzoate” is involved in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These processes are crucial in the synthesis of complex organic molecules, making the compound valuable in industrial chemistry applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used in enzyme inhibition studies. The azetidine moiety can mimic the transition state of enzymatic reactions, allowing researchers to design inhibitors that can block the active sites of target enzymes, which is useful in understanding disease mechanisms and drug discovery .

Chemical Engineering: Process Optimization

In chemical engineering, “Methyl 2-(azetidin-3-yloxy)benzoate” is studied for its reactivity and stability under various conditions. This research aids in process optimization, particularly in the development of safer and more efficient chemical manufacturing processes .

Industrial Applications: Material Safety and Handling

The compound’s safety data is crucial for its handling and storage in industrial settings. Research into its physical and chemical properties ensures that it is used safely and effectively, adhering to regulatory standards and minimizing environmental impact .

properties

IUPAC Name

methyl 2-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWYRQHRHXSXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696428
Record name Methyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(azetidin-3-yloxy)benzoate

CAS RN

1220038-61-8
Record name Methyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(azetidin-3-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(azetidin-3-yloxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(azetidin-3-yloxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(azetidin-3-yloxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(azetidin-3-yloxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(azetidin-3-yloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.